Biphenyl-2-YL-hydrazine
Overview
Description
Biphenyl-2-YL-hydrazine, also known as (2-phenylphenyl)hydrazine, is a chemical compound with the molecular formula C12H12N2 . It is a derivative of hydrazine, which is an important class of compounds in medicinal chemistry .
Synthesis Analysis
Biphenyl-2-YL-hydrazine can be synthesized through various methods. One such method involves the cyclization of phenylhydrazine with α,β-unsaturated ketones to produce azo-hydrazo products . Another method involves the synthesis of novel benzohydrazides and 2-phenylacetohydrazides bearing the Biphenyl moiety .Molecular Structure Analysis
The molecular structure of Biphenyl-2-YL-hydrazine can be analyzed using various spectroscopic techniques. These compounds are often characterized by 1H NMR, Mass, and IR spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving Biphenyl-2-YL-hydrazine are complex and can involve multiple steps. For instance, the synthesis of azo-hydrazo products from phenylhydrazine and α,β-unsaturated ketones involves diazotization, coupling, and cyclization .Physical And Chemical Properties Analysis
Biphenyl-2-YL-hydrazine has a molecular weight of 184.24 . It is typically stored in a freezer to maintain its stability .Scientific Research Applications
Antimicrobial Activities
Biphenyl-2-YL-hydrazine derivatives have been explored for their antimicrobial properties. A study synthesized arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines, which displayed significant anti-fungal and anti-bacterial activities. These compounds were effective against fungal strains such as Candida albicans, Cryptococcus neoformans, and Aspergillus flavus, with MIC values in the range of 6.25-25 microg/ml (Bharti et al., 2010).
Electrochemical Detection
Biphenyl-2-YL-hydrazine compounds have been utilized in the electrochemical detection of substances. For instance, a ZrO2 nanoparticles-modified carbon paste electrode was employed for the electrochemical determination of hydrazine, demonstrating improved sensitivity and detection capabilities (Mohammadi et al., 2015).
Synthesis of Novel Compounds
The synthesis of new biphenyl-2-YL-hydrazine derivatives for various applications has been a significant area of research. Studies have explored the synthesis of these compounds with potential anti-Candida activity and evaluated their cytotoxicity, providing insights into their potential therapeutic applications (Secci et al., 2012).
Corrosion Inhibition
Research has also investigated the use of synthesized biphenyl-2-YL-hydrazine compounds as corrosion inhibitors. A study demonstrated the effective use of these compounds in protecting N80 steel in hydrochloric acid, showing their potential in industrial applications (Yadav et al., 2015).
Fluorescence Imaging
Biphenyl-2-YL-hydrazine derivatives have been used in the development of fluorescent probes for biological applications. A particular study developed a novel sensor for hydrazine monitoring in biological and environmental samples, demonstrating its application in fluorescence imaging of stem cells and zebrafish (Zhu et al., 2019).
Safety And Hazards
Future Directions
Biphenyl derivatives, including Biphenyl-2-YL-hydrazine, are being explored as potential inhibitors of PD-1/PD-L1, which are important targets in cancer immunotherapy . This suggests that Biphenyl-2-YL-hydrazine and related compounds could have significant potential in the development of new therapeutics.
properties
IUPAC Name |
(2-phenylphenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBRUIYZVDMIRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396508 | |
Record name | BIPHENYL-2-YL-HYDRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-2-YL-hydrazine | |
CAS RN |
59964-94-2 | |
Record name | BIPHENYL-2-YL-HYDRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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